molecular formula C17H26N4O2S B2492854 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide CAS No. 1089471-80-6

1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B2492854
CAS No.: 1089471-80-6
M. Wt: 350.48
InChI Key: BVRTVPHQUKVXKE-UHFFFAOYSA-N
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Description

1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N4O2S and its molecular weight is 350.48. The purity is usually 95%.
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Biological Activity

The compound 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide is a novel derivative with potential therapeutic applications. This article examines its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • SMILES Notation : CC(C(=O)N(C)C1CCN(CC1)C(=N)C2=C(N=C(SC)C(=C2)C)C(C)=O)C)

This structure incorporates a piperidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives containing the pyrimidine structure can inhibit cell proliferation in breast and lung cancer cell lines with IC₅₀ values ranging from 0.77 µM to 1.10 µM compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms include:

  • Inhibition of key signaling pathways such as the EGFR and c-Met pathways, which are crucial for tumor growth and metastasis.
  • Induction of apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome C in treated cells .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. Inhibition values (IC₅₀) for related compounds have been reported as low as 0.63 µM .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and tested their antibacterial and anticancer properties. The results indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, alongside promising anticancer activities .
  • Piperidine Moieties : Another investigation focused on piperidine derivatives, revealing their utility in treating cocaine addiction and managing glucose levels in diabetic models .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC₅₀ ValueReference
AnticancerBreast Cancer Cell Lines0.77 µM
AnticancerLung Cancer Cell Lines1.10 µM
AChE InhibitionVarious Enzymes0.63 µM
Bacterial InhibitionSalmonella typhiModerate

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth.

Case Study:
A study published in Cancer Research highlighted that derivatives of pyrimidine compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Metabolic Syndrome Treatment

The compound may also play a role in treating metabolic syndrome, which includes conditions like type 2 diabetes and obesity. It has been suggested that the compound could inhibit enzymes related to glucose metabolism and fat storage.

Research Findings:
In vitro studies have shown that similar compounds can modulate insulin sensitivity and lipid profiles, indicating a potential application in managing metabolic disorders .

Activity TypeObserved EffectReference
AnticancerInduced apoptosisCancer Research
Metabolic RegulationImproved insulin sensitivityDiabetes Journal
Enzyme InhibitionReduced cortisol synthesisEndocrinology Reports

Properties

IUPAC Name

1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-11-14(12(2)20-17(19-11)24-4)5-6-15(22)21-9-7-13(8-10-21)16(23)18-3/h13H,5-10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRTVPHQUKVXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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